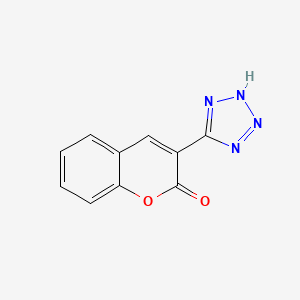
3-(1H-Tetrazol-5-YL)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-Tetrazol-5-YL)-2H-chromen-2-one is a heterocyclic compound that combines the structural features of tetrazole and chromenone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Tetrazol-5-YL)-2H-chromen-2-one typically involves the cyclization of azide and cyanide compounds. One common method is the reaction of sodium azide with nitriles in the presence of catalysts such as zinc salts . Another approach involves the cyclization of azide and amine compounds . These reactions are often carried out under mild conditions, making them suitable for large-scale production.
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, often employs microwave-assisted synthesis. This method allows for the rapid and efficient conversion of nitriles to tetrazoles using sodium azide and triethylammonium chloride in solvents like nitrobenzene . The use of microwave reactors enhances reaction rates and yields, making it a preferred method for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-Tetrazol-5-YL)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1H-Tetrazol-5-YL)-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties, particularly against colorectal adenocarcinoma cell lines.
Wirkmechanismus
The mechanism of action of 3-(1H-Tetrazol-5-YL)-2H-chromen-2-one involves its interaction with specific molecular targets. In medicinal applications, it has been shown to inhibit certain enzymes, leading to antiproliferative effects on cancer cells . The compound’s tetrazole ring is crucial for its binding affinity and selectivity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1H-Tetrazol-5-YL)-β-Carbolines: These compounds also contain a tetrazole ring and have shown significant anticancer activity.
1,2,3-Triazole Derivatives: Similar in structure to tetrazoles, these compounds are widely used in medicinal chemistry for their biological activities.
Uniqueness
3-(1H-Tetrazol-5-YL)-2H-chromen-2-one is unique due to its combination of the tetrazole and chromenone moieties, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H6N4O2 |
|---|---|
Molekulargewicht |
214.18 g/mol |
IUPAC-Name |
3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C10H6N4O2/c15-10-7(9-11-13-14-12-9)5-6-3-1-2-4-8(6)16-10/h1-5H,(H,11,12,13,14) |
InChI-Schlüssel |
NHBAMEACUMRIGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NNN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


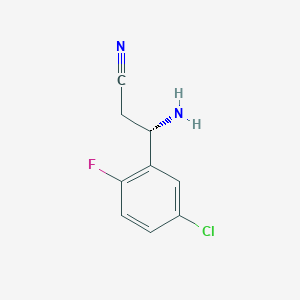
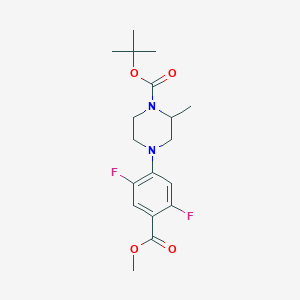
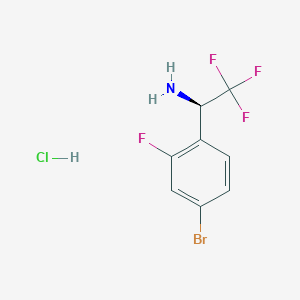
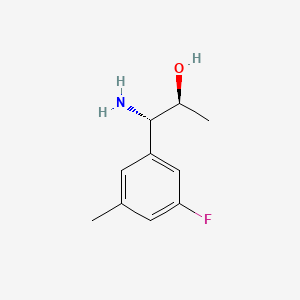
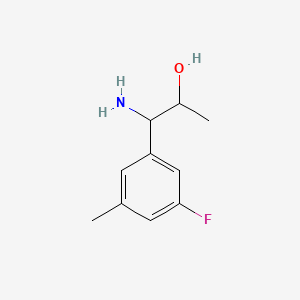
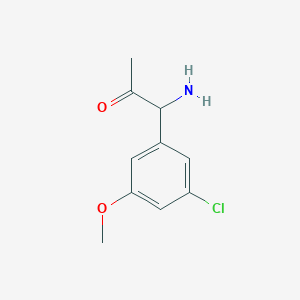
![8-(3-Methoxy-5-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B15237114.png)
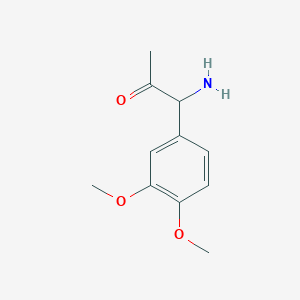

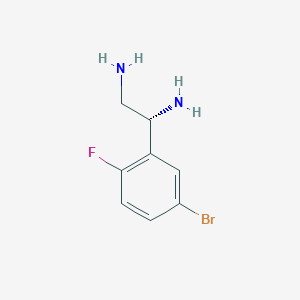
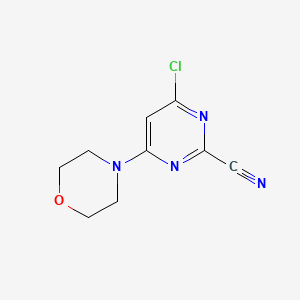
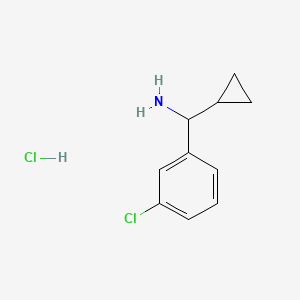

![Methyl 7-Oxa-2-Azaspiro[3.5]Nonane-5-Carboxylate Hydrochloride](/img/structure/B15237156.png)
